molecular formula C16H18FN3O4S B2783905 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide CAS No. 1170885-69-4

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2783905
M. Wt: 367.4
InChI Key: ABRSFYBLZRFULL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C16H18FN3O4S and its molecular weight is 367.4. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Novel coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, demonstrating significant antioxidant activity. These complexes, involving Co(II) and Cu(II), exhibit diverse coordination geometries and supramolecular architectures, facilitated by hydrogen bonding interactions. This research highlights the potential of pyrazole-acetamide derivatives in the development of antioxidant agents and the study of their coordination chemistry (K. Chkirate et al., 2019).

Antipsychotic Agents

A series of pyrazol-5-ols, including compounds structurally similar to the query compound, have been investigated for their potential as antipsychotic agents. These studies reveal that certain derivatives do not interact with dopamine receptors like traditional antipsychotics, suggesting a novel mechanism of action and potential applications in treating psychosis without the associated dopaminergic side effects (L D Wise et al., 1987).

Anti-Inflammatory Activity

The synthesis and characterization of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives have shown significant anti-inflammatory activity. These findings open new avenues for the development of anti-inflammatory medications based on pyrazole-acetamide chemistry (K. Sunder & Jayapal Maleraju, 2013).

Toxicological Evaluation

A novel cooling compound, structurally related to pyrazol-acetamides, has undergone comprehensive toxicological evaluation, demonstrating safety for use in food and beverage applications. This research underscores the importance of toxicological assessments in the development of food additives and highlights the versatility of pyrazol-acetamide derivatives in various applications (D. Karanewsky et al., 2015).

Ligand-Protein Interactions and Photovoltaic Efficiency

Studies on bioactive benzothiazolinone acetamide analogs, including quantum mechanical studies and ligand-protein interactions, suggest potential applications in dye-sensitized solar cells (DSSCs) and as inhibitors of specific proteins. This multifaceted research demonstrates the broad applicability of acetamide derivatives in both biological systems and renewable energy technologies (Y. Mary et al., 2020).

properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O4S/c1-11-8-15(20(19-11)12-6-7-25(22,23)10-12)18-16(21)9-24-14-5-3-2-4-13(14)17/h2-5,8,12H,6-7,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRSFYBLZRFULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2F)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide

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